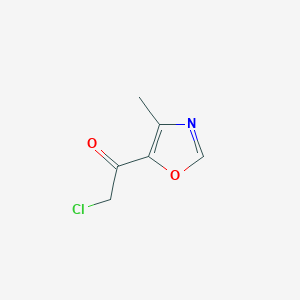

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one typically involves the reaction of 4-methyl-1,3-oxazole with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product . Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic substitution: Substituted oxazole derivatives.

Oxidation: Oxidized oxazole derivatives.

Reduction: Reduced oxazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is in the development of antimicrobial agents. Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial activity against various pathogens. Studies have demonstrated that derivatives of this compound can inhibit bacterial growth and may serve as a scaffold for designing new antibiotics .

Anti-inflammatory Properties

The compound also shows potential in anti-inflammatory applications. Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, this compound serves as an important reagent for creating more complex molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing various derivatives and analogs .

Building Block for Heterocyclic Compounds

This compound can act as a building block for synthesizing other heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The ability to modify the oxazole ring opens avenues for creating novel compounds with diverse biological activities .

Material Science

Development of Functional Materials

In material science, this compound is being explored for its potential use in developing functional materials. Its unique structure may contribute to the creation of materials with specific electronic or optical properties. Research into polymer composites incorporating this compound could lead to advancements in electronic devices and sensors .

Case Study 1: Antimicrobial Derivative Development

A study published in a peer-reviewed journal investigated the synthesis of various derivatives of this compound. The results indicated that certain modifications significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study highlights the compound's potential as a lead structure for new antibiotic development.

Case Study 2: Synthesis of Heterocycles

Another research effort focused on utilizing this compound as a precursor for synthesizing novel heterocyclic compounds. The study successfully demonstrated how modifications to the oxazole ring could yield compounds with improved pharmacological profiles, emphasizing its versatility in organic synthesis.

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also act as a ligand for receptors, modulating their activity and downstream signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one: Unique due to its specific substitution pattern on the oxazole ring.

2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one: Similar structure but contains a sulfur atom instead of oxygen.

2-Chloro-1-(4-methyl-1,3-imidazol-5-yl)ethan-1-one: Contains a nitrogen atom in place of oxygen.

Uniqueness

This compound is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties . Its versatility as a building block and its potential therapeutic applications make it a valuable compound in various fields of research .

Actividad Biológica

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₆H₆ClNO₂, with a molecular weight of 159.08 g/mol. The compound features a chloro and an oxazole moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, it is hypothesized to possess antimicrobial properties due to the presence of the oxazole ring, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the importance of oxazole derivatives in exhibiting antimicrobial activity. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains.

Comparative Antimicrobial Activity Table

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Chloro-1-(4-methyl...) | TBD | TBD |

| BOK series (related triazoles) | 2.2 - 3.0 | Mycobacterium tuberculosis |

| Alkaloids | 0.0039 - 0.025 | Staphylococcus aureus |

| Escherichia coli |

Case Studies and Research Findings

While direct studies on 2-Chloro-1-(4-methyl...) are scarce, insights can be drawn from related compounds:

- Molecular Docking Studies : Research has indicated that oxazole derivatives can effectively inhibit specific enzymes related to bacterial metabolism. For instance, compounds similar to 2-Chloro-1-(4-methyl...) have been shown to bind effectively to DprE1, an enzyme crucial for mycobacterial cell wall synthesis .

- Cytotoxicity Assessments : Related studies have assessed the cytotoxic effects of oxazole derivatives on various cancer cell lines. These investigations highlight the potential for further exploration of 2-Chloro-1-(4-methyl...) in cancer therapeutics .

- Synthetic Pathways : The synthesis of oxazole-containing compounds has been explored using Vilsmeier-Haack reactions, which may provide insights into the production and modification of 2-Chloro-1-(4-methyl...) for enhanced biological activity .

Propiedades

IUPAC Name |

2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-4-6(5(9)2-7)10-3-8-4/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSWGKLXYCOCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.